Diethyl 8-oxopentadecanedioate
Description
Contextualization within Dicarboxylic Esters and Oxo-compounds in Organic Chemistry
Diethyl 8-oxopentadecanedioate belongs to two important classes of organic compounds: dicarboxylic esters and oxo-compounds. Dicarboxylic esters are characterized by the presence of two ester functional groups (-COOR). nih.gov These compounds are derivatives of dicarboxylic acids, where the hydroxyl groups of the two carboxylic acid moieties are replaced by alkoxy groups. nih.gov Generally, dicarboxylic esters exhibit higher boiling points than water and have limited solubility in it, which decreases as the carbon chain length increases. pharmaffiliates.com They are, however, soluble in less polar solvents like alcohols and ethers. pharmaffiliates.com
The "oxo" designation in this compound indicates the presence of a ketone functional group (C=O) within the carbon chain. Oxo-compounds are integral to organic chemistry, encompassing both aldehydes and ketones. alfa-labotrial.com The ketone group in this molecule, located at the 8th carbon position, introduces polarity and a site for various nucleophilic addition reactions. alfa-labotrial.com Metal-oxo complexes are particularly significant, playing roles in critical transformations such as C-H bond activation and the oxidation of alcohols. bldpharm.comoup.com The combination of the two terminal ester groups and the internal ketone group gives this compound a unique chemical character and reactivity profile.
Significance in Synthetic Chemistry and Research Pathways
While specific research on this compound is not as extensive as for some of its derivatives, its importance lies in its role as a long-chain oxodicarboxylic ester. One documented synthesis route involves the alkylation of the mono-anion of the magnesium chelate of ethyl 3-oxoglutarate with ethyl 6-bromohexanoate, catalyzed by sodium ethoxide. sigmaaldrich.com
A significant research pathway for compounds like this compound is their use as precursors in the synthesis of macrocyclic ketones. sigmaaldrich.com The long carbon chain with functional groups at either end and in the middle makes it a suitable candidate for intramolecular cyclization reactions, which are key steps in creating large ring structures. These macrocycles are of interest in various fields, including fragrance and pharmaceutical chemistry.
Structural Variations and Nomenclature of Analogues, Including Diethyl 2,2,14,14-Tetramethyl-8-Oxopentadecanedioate
Structural analogues of this compound exist where the primary carbon chain is modified. A particularly noteworthy analogue is Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. bldpharm.comchemicalbook.com As the nomenclature indicates, this molecule shares the same 15-carbon dioate backbone with a ketone at the 8th position but features four additional methyl groups, with two located at the 2nd and two at the 14th carbon positions. bldpharm.comchemicalbook.com
This tetramethyl analogue has garnered significant attention in synthetic and pharmaceutical chemistry. pharmacompass.comgoogleapis.com It is a crucial intermediate in the synthesis of Bempedoic acid, a cholesterol-lowering drug. pharmacompass.comgoogle.com The synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate can be achieved through various patented routes, often involving the coupling of smaller building blocks. The presence of the methyl groups near the ester functions can influence the compound's reactivity and physical properties due to steric hindrance. The reduction of the ketone group in Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate to a hydroxyl group is a key step in the synthesis of Bempedoic acid.
Interactive Data Tables
Below are data tables summarizing the key properties of this compound and its tetramethyl analogue.
Table 1: Chemical Properties of this compound and its Analogue
| Property | This compound | Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate |
|---|---|---|
| CAS Number | 55099-35-9 oup.com | 738606-43-4 chemicalbook.com |
| Molecular Formula | C19H34O5 | C23H42O5 bldpharm.comchemicalbook.com |
| Molecular Weight | 342.47 g/mol | 398.58 g/mol bldpharm.com |
| IUPAC Name | This compound | Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate bldpharm.comchemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
diethyl 8-oxopentadecanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5/c1-3-23-18(21)15-11-7-5-9-13-17(20)14-10-6-8-12-16-19(22)24-4-2/h3-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVBZMINWHDCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)CCCCCCC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Diethyl 8 Oxopentadecanedioate Derivatives
De Novo Synthesis Approaches
De novo synthesis provides versatile pathways to construct the carbon skeleton of Diethyl 8-Oxopentadecanedioate and its analogues from basic chemical precursors. These methods allow for the precise installation of functional groups and substituents.
The synthesis of the parent compound, this compound, can be achieved through classical organic reactions involving the formation of carbon-carbon bonds.
A primary strategy for constructing the backbone of this compound involves the alkylation of a β-keto ester, such as Ethyl 3-oxoglutarate (also known as Diethyl 3-oxopentanedioate). chemsrc.comchemspider.comlgcstandards.com This method leverages the acidity of the α-carbon situated between the two carbonyl groups of the β-keto ester.
The general process begins with the deprotonation of Ethyl 3-oxoglutarate using a suitable base to form a nucleophilic enolate. This enolate is then reacted with a haloester electrophile, such as ethyl 7-bromoheptanoate, in a nucleophilic substitution reaction. This sequence is performed twice to attach two 7-carbon chains to the central 3-carbon unit of the glutarate.
Table 1: Proposed Reagents for Alkylation of Ethyl 3-Oxoglutarate
| Role | Reagent | Purpose |
|---|---|---|
| β-Keto Ester | Ethyl 3-oxoglutarate | Provides the central three-carbon unit with the ketone precursor. |
| Haloester | Ethyl 7-bromoheptanoate | Acts as the electrophile to add the seven-carbon ester chains. |
| Base | Sodium ethoxide (NaOEt) | Deprotonates the β-keto ester to form the reactive enolate. |
Selective alkylation of β-keto esters like Ethyl 3-oxoglutarate is a well-established method for synthesizing complex molecules. amanote.comamanote.com
Following the dialkylation step, the resulting intermediate contains a central quaternary carbon bearing two ester groups derived from the original Ethyl 3-oxoglutarate. To arrive at the target structure, one of these ester groups must be removed. This is typically accomplished through a sequence of hydrolysis and decarboxylation.
The diester intermediate is first subjected to hydrolysis, often under basic conditions (saponification) followed by acidification, to convert the ester groups into carboxylic acids. researchgate.net Heating the resulting β-keto dicarboxylic acid intermediate readily induces decarboxylation (loss of CO2), as the β-keto group stabilizes the transition state. This process, a variation of the Krapcho decarboxylation, results in 8-oxopentadecanedioic acid. researchgate.net
The final step is a diesterification of the dicarboxylic acid to yield this compound. This can be achieved through various methods, most commonly the Fischer esterification, which involves reacting the carboxylic acid with excess ethanol (B145695) in the presence of an acid catalyst. rsc.orgkhanacademy.org
The synthesis of the tetramethyl-substituted derivative requires more specialized methods to introduce the gem-dimethyl groups at the 2 and 14 positions.
A key method for synthesizing Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate involves the use of Tosylmethyl isocyanide (TosMIC). chemicalbook.com TosMIC is a versatile C1 synthon due to its acidic α-carbon, isocyano group, and the sulfonyl group acting as a good leaving group. organic-chemistry.orgorganic-chemistry.org This allows it to be sequentially dialkylated. organic-chemistry.org
The synthesis involves the reaction of TosMIC with two equivalents of an alkylating agent, ethyl 7-bromo-2,2-dimethylheptanoate. chemicalbook.com The reaction is carried out in the presence of a strong base in an aprotic solvent. Subsequent acidic hydrolysis of the intermediate converts the isocyano-derived portion of the molecule into the ketone carbonyl group, yielding the final product. organic-chemistry.orgchemicalbook.com
Table 2: Typical Reaction Conditions for TosMIC-Mediated Synthesis
| Parameter | Condition | Reference |
|---|---|---|
| Reagents | Tosylmethyl isocyanide, Ethyl 7-bromo-2,2-dimethylheptanoate | chemicalbook.com |
| Base | Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu) | |
| Solvent | Dimethylformamide (DMF) or Tetrahydrofuran (THF) |
| Workup | Acidic hydrolysis (e.g., concentrated hydrochloric acid) | chemicalbook.com |
This synthetic approach is notable as it constructs the central ketone functionality while simultaneously forming the C7-C8 and C8-C9 bonds of the pentadecane (B166386) chain.
An alternative conceptual approach to building complex dicarboxylic esters involves the dialkylation of malonate derivatives, such as diethyl malonate. researchgate.netsmu.ca The methylene (B1212753) protons of diethyl malonate are acidic and can be removed by a base to form a nucleophilic enolate, which can then be alkylated with haloalkanes.
While a direct synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate using this method is complex, the principles can be applied to construct the necessary precursors. For instance, a precursor like ethyl 7-bromo-2,2-dimethylheptanoate could be synthesized starting from the alkylation of a malonate derivative.
A related strategy involves the condensation of 1,5-dibromopentane (B145557) with ethyl isobutyrate, followed by a dimerization step to form the C15 backbone with the required tetramethyl substitution. This method, like the malonate synthesis, relies on the formation of carbon-carbon bonds via nucleophilic substitution to assemble the molecular framework. The use of malonate derivatives is a cornerstone in the synthesis of substituted carboxylic acids and their esters. researchgate.netnih.gov
Synthetic Strategies for Diethyl 2,2,14,14-Tetramethyl-8-Oxopentadecanedioate
Electrochemical Synthesis Techniques for Precursors
The electrochemical approach to synthesizing precursors for this compound represents a potentially greener and more efficient alternative to traditional chemical methods. Electrochemical methods can offer mild reaction conditions and high selectivity, often avoiding the need for harsh reagents.
Long-chain dicarboxylic acids or their monoesters are key precursors for this compound. Electrochemical synthesis can be employed to generate these building blocks. One of the most established electrosynthetic methods is the Kolbe electrolysis . This reaction involves the anodic decarboxylation of a carboxylate, leading to the formation of a radical intermediate. The coupling of these radicals can produce longer-chain hydrocarbons. By carefully selecting the starting carboxylate, it is possible to construct the carbon skeleton required for the desired dicarboxylic acid precursor. For instance, the electrolysis of a monoester of a shorter dicarboxylic acid could lead to a longer-chain diester through radical dimerization.
Another relevant electrochemical technique is the Hofer-Moest reaction , which is a variation of the Kolbe electrolysis. Under certain conditions, the radical intermediate can be oxidized to a carbocation, which can then react with nucleophiles present in the reaction medium. This can be exploited to introduce functional groups or to form ethers, providing alternative pathways to functionalized precursors.
While direct electrochemical synthesis of this compound is not widely documented, the synthesis of its precursors, such as long-chain dicarboxylic acids, is feasible. For example, the synthesis of dodecanedioic acid, a C12 dicarboxylic acid, can be a stepping stone towards the C15 backbone of the target molecule.
Table 1: Overview of Electrochemical Methods for Precursor Synthesis
| Electrochemical Method | Description | Potential Application for Precursors |
|---|---|---|
| Kolbe Electrolysis | Anodic decarboxylation of carboxylates followed by radical coupling. | Dimerization of shorter-chain monoester dicarboxylates to form longer-chain diesters. |
| Hofer-Moest Reaction | Anodic oxidation of carboxylates to carbocations, followed by nucleophilic attack. | Introduction of functional groups to the carbon chain of precursors. |
Mechanistic Considerations and Optimization of Reaction Conditions
The synthesis of this compound often involves the acylation of a suitable carbanion with an acylating agent. The efficiency and selectivity of such reactions are highly dependent on the choice of base, solvent, and reaction temperature.
Role of Base Catalysis (e.g., Sodium Hydride, Potassium tert-Butoxide, Lithium Diisopropylamide)
The choice of base is critical in generating the required nucleophile for the key carbon-carbon bond-forming step. The base must be strong enough to deprotonate the carbon atom alpha to an ester group, forming an enolate, but its properties can also influence the reaction's outcome in other ways.
Sodium Hydride (NaH): A strong, non-nucleophilic base, NaH is frequently used to generate enolates from esters. It reacts irreversibly to deprotonate the alpha-carbon, driving the equilibrium towards the enolate. Its heterogeneous nature can sometimes lead to slower reaction rates, which can be mitigated by using a high-surface-area dispersion and appropriate solvents.
Potassium tert-Butoxide (K-OtBu): This bulky, strong base is also effective for generating enolates. Its steric hindrance can be advantageous in controlling the regioselectivity of deprotonation in more complex substrates. K-OtBu is soluble in many organic solvents, allowing for homogeneous reaction conditions which can lead to faster and more reproducible reactions compared to NaH.
Lithium Diisopropylamide (LDA): LDA is a very strong, non-nucleophilic, and sterically hindered base. It is particularly useful for the rapid and quantitative formation of enolates at low temperatures. The use of LDA can minimize side reactions such as self-condensation of the ester starting material. The lithium cation can also play a role in coordinating with carbonyl oxygens, influencing the stereochemistry of the reaction in certain cases.
The general mechanism for the base-catalyzed synthesis of a β-keto ester, a related structural motif, involves the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. A similar principle would apply to the synthesis of this compound, likely through the acylation of a pre-formed enolate of a C7 or C8 diester derivative with an appropriate acyl chloride or another ester.
Application of Phase-Transfer Catalysis in Alkylation Reactions
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different phases (typically an aqueous phase and an organic phase). In the context of synthesizing this compound precursors, PTC can be particularly useful for C-alkylation reactions.
The principle of PTC involves a phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a nucleophile (e.g., an enolate) from the aqueous phase (or a solid phase) into the organic phase where the electrophile (e.g., an alkyl halide) is dissolved. This allows the reaction to proceed under milder conditions and can avoid the need for strictly anhydrous solvents and strong, expensive bases.
For instance, in the synthesis of a long-chain diester, a malonic ester derivative could be deprotonated by an inorganic base (like potassium carbonate) in a two-phase system. The phase-transfer catalyst would then shuttle the resulting enolate into the organic phase to react with a long-chain alkyl halide. This methodology can offer several advantages:
Use of inexpensive and safer inorganic bases.
Milder reaction conditions (often room temperature).
Simplified work-up procedures.
Potential for improved yields and selectivities by minimizing side reactions.
Table 2: Comparison of Base Catalysts
| Base | Strength | Nucleophilicity | Common Solvents | Key Features |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Strong | Non-nucleophilic | THF, DMF | Heterogeneous, reacts irreversibly. |
| Potassium tert-Butoxide (K-OtBu) | Strong | Non-nucleophilic (bulky) | THF, t-BuOH | Soluble, allows for homogeneous reactions. |
Advanced Purification and Isolation Techniques for Synthetic Intermediates
The purification and isolation of synthetic intermediates, particularly high molecular weight, non-volatile compounds like this compound, are critical steps to ensure the purity of the final product. Standard laboratory techniques may need to be adapted or replaced with more advanced methods.
Chromatography:
Flash Column Chromatography: This is a commonly used technique for the purification of organic compounds. For a high molecular weight diester, a careful selection of the stationary phase (e.g., silica (B1680970) gel with appropriate particle size) and a gradient elution system (e.g., starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate) is often necessary to achieve good separation from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a fine stationary phase, providing superior resolution compared to flash chromatography. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the compound and impurities.
Distillation:
Vacuum Distillation: Given the likely high boiling point of this compound, distillation under reduced pressure (vacuum distillation) is necessary to prevent thermal decomposition. A short-path distillation apparatus can be particularly effective for high-boiling, viscous liquids as it minimizes the distance the vapor has to travel.
Crystallization: If the synthesized diester or its intermediates are crystalline solids, recrystallization can be a highly effective purification method. This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.
Extraction: Liquid-liquid extraction is a fundamental technique used during the work-up of the reaction mixture to separate the product from water-soluble impurities, unreacted reagents, and catalysts. A series of washes with acidic, basic, and neutral aqueous solutions can effectively remove a wide range of impurities.
The choice of purification technique depends on the physical properties of the target compound (e.g., volatility, polarity, crystallinity) and the nature of the impurities present. Often, a combination of these techniques is required to obtain a highly pure sample of this compound or its synthetic intermediates.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sodium Hydride |
| Potassium tert-Butoxide |
| Lithium Diisopropylamide |
| Tetrahydrofuran |
| Dimethylformamide |
| Toluene |
| Hexane |
| Ethyl Acetate |
| Dodecanedioic Acid |
Chemical Reactivity and Transformation Chemistry of Diethyl 8 Oxopentadecanedioate Derivatives
Reactions of the Central Ketone Functionality
The carbonyl group of the ketone at the 8-position is a primary site for nucleophilic addition and redox reactions. Its reactivity can be selectively targeted in the presence of the less reactive ester groups.
The ketone group can be selectively reduced to a secondary alcohol, yielding diethyl 8-hydroxypentadecanedioate. This transformation is commonly achieved using mild reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a prominent example. Sodium borohydride is a chemoselective agent, meaning it is strong enough to reduce ketones and aldehydes but typically does not reduce less reactive carbonyl compounds like esters under standard conditions. rsc.orglibretexts.org
The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone. This initial nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, usually by the solvent (e.g., methanol (B129727) or ethanol), yields the final hydroxyl derivative. rsc.orglibretexts.org This selective reduction is a crucial step in the synthesis of related compounds where a hydroxyl group is required instead of a ketone. For instance, in the synthesis of the cholesterol-lowering agent bempedoic acid from its precursor, Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, the reduction of the central ketone with NaBH₄ is a key transformation.
| Reaction | Reagent | Functional Group Transformation | Product |
| Selective Reduction | Sodium Borohydride (NaBH₄) | Ketone → Secondary Alcohol | Diethyl 8-hydroxypentadecanedioate |
While less common for this specific substrate, the ketone functionality can undergo oxidative cleavage under harsh conditions. Strong oxidizing agents can break the carbon-carbon bonds adjacent to the carbonyl group. This type of reaction would lead to the formation of shorter-chain dicarboxylic acids. For example, oxidation of the related Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate can yield carboxylic acids. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are typically used for such oxidative transformations of ketones. This process, however, is generally less controlled than reductions or reactions at the ester terminals and can lead to a mixture of products due to the cleavage of the main carbon chain.
Reactions of the Terminal Ester Functionalities
The two diethyl ester groups at the ends of the molecule are susceptible to various nucleophilic acyl substitution reactions. These reactions allow for the conversion of the esters into other functional groups. libretexts.org
The ester groups can be converted to carboxylic acids through hydrolysis. This can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to yield the corresponding carboxylic acid (8-oxopentadecanedioic acid) and ethanol (B145695). This is an equilibrium process.
Saponification (Base-Mediated Hydrolysis): A more common and generally irreversible method is saponification, which involves treating the diester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This leads to the formation of a carboxylate salt and ethanol. masterorganicchemistry.com A final acidification step is required to protonate the carboxylate salt and isolate the dicarboxylic acid. uomustansiriyah.edu.iq This process is a key step in synthetic pathways where the free dicarboxylic acid is a necessary intermediate.
| Process | Reagents | Functional Group Transformation | Intermediate Product | Final Product (after acidification) |
| Saponification | 1. Strong Base (e.g., KOH, NaOH) 2. Acid (e.g., HCl) | Ester → Carboxylate Salt | Disodium or Dipotassium 8-oxopentadecanedioate | 8-Oxopentadecanedioic acid |
The terminal ester groups can undergo nucleophilic acyl substitution with various nucleophiles to form different carboxylic acid derivatives. libretexts.org
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine results in the formation of amides. This reaction, known as aminolysis, displaces the ethoxy group (-OCH₂CH₃) with an amino group (-NH₂, -NHR, or -NR₂). libretexts.orguomustansiriyah.edu.iq The reaction typically requires heat and results in the formation of a diamide.
Transesterification: When heated with a different alcohol in the presence of an acid or base catalyst, Diethyl 8-oxopentadecanedioate can undergo transesterification. In this process, the ethyl groups of the ester are exchanged for the alkyl group of the new alcohol, forming a different diester.
The ester functionalities can be reduced to primary alcohols, but this requires a more powerful reducing agent than sodium borohydride. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. libretexts.org The reaction reduces both ester groups to primary alcohols, converting this compound into 1,8,15-pentadecanetriol. The central ketone is also reduced to a secondary alcohol during this process. LiAlH₄ is a potent source of hydride ions and readily reduces esters and carboxylic acids, in addition to aldehydes and ketones. libretexts.org
| Reaction | Reagent | Functional Group Transformation | Product |
| Full Reduction | Lithium Aluminum Hydride (LiAlH₄) | Ester → Primary Alcohol; Ketone → Secondary Alcohol | 1,8,15-Pentadecanetriol |
Decarboxylation Reactions in Synthetic Sequences
In multi-step synthetic sequences, the transformation of this compound derivatives often involves a decarboxylation step to remove an ester group after an initial cyclization. This is a common strategy in the synthesis of large-ring ketones, such as those used in the fragrance industry. The typical sequence involves an intramolecular condensation to form a cyclic β-keto ester, followed by the removal of the ester group.
A prominent method for this transformation is the Krapcho decarboxylation. wikipedia.orgresearchgate.net This reaction is particularly effective for the dealkoxycarbonylation of esters that have an electron-withdrawing group, such as a ketone, in the β-position. wikipedia.org The process is typically carried out by heating the cyclic β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), in the presence of a salt, commonly a halide like sodium chloride or lithium chloride. wikipedia.org
The general utility of the Krapcho decarboxylation lies in its relatively mild and neutral conditions, which avoid the harsh acidic or basic hydrolysis and subsequent thermal decarboxylation that can be detrimental to sensitive functional groups within a molecule. wikipedia.org This method selectively cleaves one of the ester groups, which is a significant advantage in the manipulation of malonic and β-keto ester derivatives. wikipedia.org
Below is a table summarizing typical conditions for the Krapcho decarboxylation of macrocyclic β-keto esters, which are analogous to the cyclized derivative of this compound.
| Substrate | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| Macrocyclic β-keto ester | NaCl, DMSO, H₂O, heat (e.g., ~150 °C) | Macrocyclic ketone | Generally high |
| Macrocyclic β-keto ester | LiCl, DMSO, H₂O, heat | Macrocyclic ketone | Often improved yields/rates |
| Macrocyclic β-keto ester | NaCN, DMSO, H₂O, heat | Macrocyclic ketone | Effective alternative |
Investigations into Reaction Mechanisms and Kinetics of Key Transformations
The key transformations involving this compound in the synthesis of macrocycles are the Dieckmann condensation and the subsequent Krapcho decarboxylation.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. handwiki.orgchemistrysteps.comlibretexts.org The mechanism commences with the deprotonation of an α-carbon of one of the ester groups by a strong base (e.g., sodium ethoxide) to form an enolate. handwiki.orglibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. handwiki.orglibretexts.org This intramolecular attack results in the formation of a cyclic tetrahedral intermediate, which then collapses, expelling an alkoxide leaving group to yield the cyclic β-keto ester. handwiki.org
For long-chain diesters like this compound, the formation of a large ring is entropically disfavored compared to intermolecular reactions. To promote the desired intramolecular cyclization, the reaction is often carried out under high-dilution conditions. pw.live This minimizes the probability of two different molecules reacting with each other. The kinetics of the reaction are influenced by the choice of base and solvent. Strong, non-nucleophilic bases and polar aprotic solvents can enhance the rate of enolate formation. handwiki.org However, the cyclization of long-chain diesters to form macrocycles generally proceeds with lower yields compared to the formation of more stable 5- or 6-membered rings. pw.livewikipedia.org
Applications in Advanced Organic Synthesis and Materials Science
Precursors for Macrocyclic Compounds
Long-chain diesters are classical precursors for the synthesis of macrocyclic compounds, which are integral to fields such as perfumery and natural product synthesis. The structure of Diethyl 8-oxopentadecanedioate makes it a suitable, albeit theoretical, candidate for such transformations.
Several established strategies in organic synthesis are designed to facilitate the intramolecular cyclization of linear precursors into large-ring ketones. For a substrate like this compound, these methods would leverage the two terminal ester functionalities.
Dieckmann Condensation : This intramolecular Claisen condensation is a primary method for forming cyclic β-keto esters from diesters. libretexts.orgyoutube.com In this base-catalyzed reaction, an enolate formed at one end of the molecule attacks the ester carbonyl at the other end, leading to a cyclic product. libretexts.org For this reaction to be successful with long-chain diesters, high-dilution conditions are often necessary to favor the intramolecular pathway over intermolecular polymerization.
Thorpe-Ziegler Reaction : A related method, the Thorpe-Ziegler reaction, involves the intramolecular cyclization of dinitriles to form a cyclic α-cyanoenamine, which can then be hydrolyzed to yield a cyclic ketone. wikipedia.orgsynarchive.comlscollege.ac.in This approach would require converting the ester groups of the parent molecule to nitrile groups prior to cyclization.
Ruzicka Large-Ring Synthesis : This method involves the thermal decomposition of salts of dicarboxylic acids, typically using catalysts like thorium oxide at high temperatures, to produce cyclic ketones. alchetron.comwikipedia.orgdrugfuture.com This process, also known as ketonic decarboxylation, would necessitate the initial hydrolysis of the diester to the corresponding dicarboxylic acid. wikipedia.org
| Reaction Name | Required Precursor | Key Conditions | Initial Product |
|---|---|---|---|
| Dieckmann Condensation | Diester | Base (e.g., NaOEt), High Dilution | Cyclic β-keto ester |
| Thorpe-Ziegler Reaction | Dinitrile | Strong Base | Cyclic α-cyanoenamine |
| Ruzicka Cyclization | Dicarboxylic Acid Salt | High Temperature, Metal Catalyst (e.g., ThO₂) | Cyclic Ketone |
The synthesis of macrocyclic ketones is crucial for producing valuable natural products, such as the musk fragrance Muscone (B1676871). While the direct application of this compound for Muscone synthesis is not prominently documented, the strategies applicable to it are highly relevant. For instance, the Ruzicka large-ring synthesis was historically applied to produce macrocyclic ketones like civetone (B1203174) and muscone from the corresponding dicarboxylic acids. wikipedia.org This highlights the potential of long-chain dicarboxylic acids, derivable from diesters like this compound, as precursors in the synthesis of complex macrocycles. alchetron.com
Intermediates in Pharmaceutical Synthesis
The most significant and well-documented application of this chemical scaffold is found in the pharmaceutical industry, specifically in the synthesis of Bempedoic Acid. For this application, a specific derivative, Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, serves as a critical intermediate.
Bempedoic acid is a lipid-lowering agent, and its synthesis relies on the construction of a C17 dicarboxylic acid backbone. Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is a key intermediate in this multi-step process. One established synthetic route involves the dimerization of a C7 fragment, ethyl 7-bromo-2,2-dimethylheptanoate, using tosylmethyl isocyanide. The resulting intermediate is then hydrolyzed under acidic conditions to unmask the central carbonyl group, yielding Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. This molecule contains the complete carbon skeleton required for the final drug substance.
Once Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is formed, it undergoes further transformations to yield Bempedoic Acid. These derivatization steps are crucial for installing the final functionalities of the active pharmaceutical ingredient.
The typical subsequent steps include:
Saponification : The two terminal ethyl ester groups are hydrolyzed, typically using a base like potassium hydroxide (B78521) in a refluxing solvent mixture, to yield the corresponding dicarboxylic acid, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.
Reduction : The central ketone group at the C8 position is then reduced to a secondary alcohol. This reduction is a key step that converts the keto-dicarboxylic acid into the final 8-hydroxy-dicarboxylic acid structure of Bempedoic Acid.
The purity and yield of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate can directly influence the efficiency of these final steps and the quality of the resulting active pharmaceutical ingredient.
Contribution to the Development of Novel Chemical Processes and Specialized Materials
The application of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate extends to the broader development of new chemical processes. Its role as a pivotal intermediate in the industrial synthesis of Bempedoic Acid showcases its contribution to creating scalable and efficient manufacturing routes for complex, non-statin-based pharmaceutical agents. The development of synthetic pathways that incorporate such intermediates drives innovation in process chemistry, focusing on optimizing reaction conditions, improving yields, and ensuring the purity of high-value chemical entities. Furthermore, its identity as a complex organic molecule makes it a subject of study in materials science, where such compounds can be investigated for various applications. chemscene.com
Table of Mentioned Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₉H₃₄O₅ | Parent compound, precursor for macrocycles |
| Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | C₂₃H₄₂O₅ | Key intermediate in Bempedoic Acid synthesis |
| Bempedoic Acid | C₁₉H₃₆O₅ | Active Pharmaceutical Ingredient |
| Muscone | C₁₆H₃₀O | Macrocyclic ketone, natural fragrance |
| Civetone | C₁₇H₃₀O | Macrocyclic ketone, natural fragrance |
| Ethyl 7-bromo-2,2-dimethylheptanoate | C₁₁H₂₁BrO₂ | Precursor in Bempedoic Acid synthesis |
| Tosylmethyl isocyanide | C₉H₉NO₂S | Reagent in Bempedoic Acid synthesis |
| 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | C₁₉H₃₄O₅ | Intermediate derived from the diethyl ester |
| Potassium Hydroxide | KOH | Base used for saponification |
| Thorium Oxide | ThO₂ | Catalyst for Ruzicka cyclization |
Spectroscopic Characterization and Elucidation in Chemical Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Diethyl 8-oxopentadecanedioate, a combination of 1H, 13C, and 2D NMR techniques would provide a complete structural assignment.
Comprehensive Structural Assignment and Confirmation
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The ethyl ester groups would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (OCH₂CH₃). The methylene groups (CH₂) adjacent to the carbonyls (both ketone and ester) would appear as triplets, with those alpha to the ketone at a slightly different chemical shift than those alpha to the esters. The remaining methylene groups in the long aliphatic chain would likely appear as a complex multiplet in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum would provide complementary information. Key signals would include those for the carbonyl carbons of the ester and ketone functional groups, typically found in the downfield region of the spectrum (around 170-210 ppm). The carbons of the ethyl groups and the long methylene chain would appear at progressively more upfield chemical shifts. The symmetry of the molecule would result in fewer signals than the total number of carbon atoms.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals by showing correlations between adjacent protons and between protons and their directly attached carbons, respectively.
Real-time Monitoring of Reaction Progress and Intermediate Detection
In the synthesis of this compound, NMR spectroscopy can be utilized to monitor the progress of the reaction in real-time. By taking periodic samples from the reaction mixture and acquiring NMR spectra, the disappearance of starting material signals and the appearance of product signals can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. Furthermore, the presence of any reaction intermediates or byproducts could potentially be detected and characterized, providing valuable mechanistic insights.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is crucial for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₉H₃₄O₅) is 342.47 g/mol . An exact mass measurement from high-resolution mass spectrometry would confirm the elemental composition.
Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for long-chain esters and ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The resulting fragmentation pattern would provide a unique fingerprint for the molecule, aiding in its identification.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing
Infrared (IR) Spectroscopy: The IR spectrum of this compound would clearly show the presence of its key functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ketone would be expected around 1715 cm⁻¹. The C=O stretching vibration of the ester groups would likely appear at a slightly higher frequency, around 1735 cm⁻¹. Additionally, C-O stretching vibrations for the ester groups would be observed in the region of 1000-1300 cm⁻¹, and C-H stretching and bending vibrations from the aliphatic chain would be prominent in the 2850-2960 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound is not expected to show strong absorption in the UV-Vis region as it lacks extensive conjugation or chromophores that absorb visible light. A weak n→π* transition associated with the carbonyl groups might be observable in the UV region.
Below is a table summarizing the expected spectroscopic data for this compound.
| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Ethyl (CH₃) | ~1.2 ppm (triplet) |
| Ethyl (OCH₂) | ~4.1 ppm (quartet) | |
| CH₂ adjacent to C=O (ketone) | ~2.4 ppm (triplet) | |
| CH₂ adjacent to C=O (ester) | ~2.2 ppm (triplet) | |
| Aliphatic CH₂ | ~1.3-1.6 ppm (multiplet) | |
| ¹³C NMR | C=O (Ketone) | ~208 ppm |
| C=O (Ester) | ~173 ppm | |
| OCH₂ (Ester) | ~60 ppm | |
| Aliphatic CH₂ | ~20-40 ppm | |
| CH₃ (Ester) | ~14 ppm | |
| IR Spectroscopy | C=O Stretch (Ketone) | ~1715 cm⁻¹ |
| C=O Stretch (Ester) | ~1735 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 342 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Mechanistic Insights and Transition State Analysis
There is no specific information available in the search results regarding quantum chemical calculations performed on Diethyl 8-oxopentadecanedioate. In principle, methods like Density Functional Theory (DFT) could be employed to investigate the mechanisms of reactions involving this molecule, such as its synthesis or subsequent transformations. Such calculations can provide valuable insights into the energies of reactants, products, and transition states, helping to elucidate reaction pathways and kinetics. For example, DFT has been used to study the mechanisms of acid-catalyzed esterification and hydrolysis for other carboxylic acid esters. These studies can reveal the role of intermediates, such as acylium ions, and determine the rate-controlling steps of such reactions. However, no sources indicate that these specific analyses have been conducted for this compound.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Novel Reactions
Computational methods for predicting the reactivity, regioselectivity, and stereoselectivity of this compound in novel reactions have not been specifically reported. Theoretical calculations are often used to predict the outcome of chemical reactions. For instance, computational studies on other ketones and esters have successfully predicted chemoselectivity in functionalization reactions and stereoselectivity in reactions like the Wittig reaction. These predictive models often rely on calculating the energies of different possible transition states to determine the most likely reaction product. The application of such predictive computational studies to this compound would be a valuable endeavor for designing new synthetic routes and understanding its chemical behavior, but as of now, this specific area of research has not been explored in the available literature.
Future Research Directions and Emerging Trends
Exploration of Green Chemistry Methodologies for Sustainable Synthesis
The synthesis of specialty chemicals like Diethyl 8-oxopentadecanedioate is increasingly being viewed through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of renewable resources. nih.govnih.gov Future research will likely focus on developing sustainable synthetic routes that align with these principles.
A primary area of exploration is the use of renewable feedstocks. Long-chain dicarboxylic acids, the precursors to diesters, can be produced through biotechnological methods such as the fermentation of vegetable oils by specific yeast strains. mdpi.comsemanticscholar.org This offers a green alternative to traditional petrochemical-based syntheses.
Biocatalysis, particularly the use of enzymes like lipases, presents a powerful tool for green esterification. nih.govresearchgate.net Lipases can operate under mild reaction conditions, often in solvent-free systems, minimizing energy consumption and avoiding the use of hazardous solvents. tandfonline.comnih.gov Research into lipase-catalyzed esterification for producing long-chain diesters has demonstrated high yields and the potential for catalyst reuse, making it an economically and environmentally attractive option. tandfonline.comrsc.org The optimization of parameters such as temperature, enzyme-to-substrate ratio, and reaction medium will be crucial for industrial-scale application. nih.gov
Table 1: Comparison of Conventional vs. Green Synthesis Methodologies
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Feedstocks | Typically petroleum-based | Renewable (e.g., vegetable oils, bio-derived acids) mdpi.comsemanticscholar.org |
| Catalysts | Often strong mineral acids (e.g., H₂SO₄) | Biocatalysts (e.g., Lipases), solid acid catalysts tandfonline.comriken.jp |
| Solvents | Often volatile organic compounds (VOCs) | Solvent-free systems, water, or biodegradable solvents nih.govtandfonline.com |
| Reaction Conditions | High temperatures and pressures wikipedia.org | Mild conditions (lower temperature and pressure) tandfonline.com |
| Waste Generation | Higher, with byproducts and catalyst waste | Lower, with potential for catalyst recycling and high atom economy nih.gov |
| Energy Consumption | High | Reduced jddhs.com |
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
Advances in catalysis are pivotal for improving the synthesis of complex molecules like this compound. Research is moving beyond traditional acid catalysis to explore more sophisticated systems that offer greater control over reaction outcomes. acs.org
Palladium-catalyzed carbonylation reactions represent a highly versatile and efficient method for constructing esters and diesters. researchgate.netnih.gov These methods can unite various chemical building blocks with carbon monoxide to form the desired ester linkages. unimi.it Recent developments have focused on creating highly selective palladium catalyst systems that can achieve dicarbonylation of dienes to produce adipate (B1204190) diesters with near-perfect atom economy and high selectivity, a process that could be adapted for longer-chain analogs. unimi.itthieme-connect.com
Another promising area is the development of catalysts for the selective oxidation of hydrocarbons or the functionalization of C-H bonds to install the ketone group. Copper-catalyzed aerobic oxidation has emerged as a practical method for converting ketones into esters via C-C bond cleavage, a transformative reaction that could inspire new synthetic pathways. acs.org For the formation of the ketone itself, rhodium-catalyzed conjugate addition reactions are being explored for the enantioselective synthesis of 1,4-keto-esters, showcasing the potential for precise control over molecular architecture. nih.gov
Furthermore, hydroformylation (or oxo synthesis), an industrial process that adds a formyl group and a hydrogen atom across a double bond, offers a route to aldehyde precursors which can be subsequently oxidized to form the keto-ester structure. wikipedia.orgmt.com The development of next-generation rhodium and cobalt catalysts for hydroformylation aims to improve selectivity for desired products under milder conditions. rsc.org
Expanding Applications in Biomedical Research and Advanced Material Science
The true potential of this compound lies in its application as a versatile building block. The central ketone and terminal ester groups provide multiple reactive sites for chemical modification.
In materials science, long-chain dicarboxylic acid esters are valuable for creating biodegradable polymers like polyesters and poly(ester-amide)s. mdpi.comnih.gov The presence of a ketone group within the polymer backbone could introduce unique properties, such as points for photodegradation or sites for cross-linking and further functionalization. This could lead to the development of advanced polymers with tailored degradation profiles or specific functionalities for applications in medicine or smart materials.
In biomedical research, while direct applications of this compound are not yet established, its structural relative, Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate, is known as a key intermediate and impurity in the synthesis of Bempedoic Acid, a cholesterol-lowering medication. This connection suggests that the long-chain keto-diester scaffold could be a valuable synthon for creating new biologically active molecules. The ester groups can be hydrolyzed to carboxylic acids, and the ketone can be reduced to an alcohol, providing a range of possibilities for creating derivatives with potential therapeutic properties. nih.gov The field of β-keto esters, in general, is recognized for its importance in synthesizing complex, biologically active natural products and pharmaceutical intermediates. consensus.appresearchgate.netnih.gov
Integrated Flow Chemistry Approaches for Continuous Production
The shift from traditional batch processing to continuous flow manufacturing is a major trend in the chemical industry, offering enhanced safety, efficiency, and scalability. mt.comjstar-research.com Flow chemistry, often utilizing microreactors, is particularly well-suited for the production of specialty chemicals like this compound. scientistlive.comkrishisanskriti.org
The key advantages of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents or intermediates due to the small reaction volumes. pharmtech.comstolichem.com For esterification, solid catalysts can be packed into a column, and reactants can be continuously pumped through, yielding a high-purity product stream. riken.jp This approach simplifies catalyst separation and reuse, aligning with green chemistry principles.
Future research will focus on designing integrated, multi-step flow systems where the synthesis, purification, and modification of this compound can occur sequentially without the need for isolating intermediates. chimia.ch For example, a flow system could be designed to first perform a catalytic carbonylation or hydroformylation, followed by an oxidation step in a subsequent reactor, and finally esterification, all within a single, automated production line. anton-paar.commdpi.com Such integrated systems would not only be more efficient but also allow for rapid process optimization and on-demand production. scientistlive.com
Table 2: Advantages of Flow Chemistry for this compound Synthesis
| Advantage | Description |
| Enhanced Safety | Small reactor volumes minimize the risks associated with exothermic reactions or hazardous materials. mt.comstolichem.com |
| Precise Process Control | Superior control over temperature, pressure, and mixing leads to higher yields and fewer byproducts. stolichem.com |
| Improved Efficiency | Continuous operation reduces downtime for cleaning and setup, leading to higher throughput. jstar-research.comstolichem.com |
| Scalability | Production can be scaled up by running the process for longer durations or by using multiple reactors in parallel, avoiding complex scale-up challenges. jstar-research.com |
| Process Intensification | Reactions are often faster due to enhanced heat and mass transfer, allowing for smaller manufacturing footprints. mt.com |
| Integration | Multi-step syntheses and purifications can be combined into a single continuous process. chimia.ch |
Q & A
Q. What are the key safety protocols for handling Diethyl 8-oxopentadecanedioate in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a chemical fume hood to minimize inhalation risks .
- Ventilation: Ensure adequate airflow to avoid aerosol formation; static discharge and open flames must be avoided due to flammability risks (flash point ~150–160°C) .
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose of as hazardous waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: Analyze ester carbonyl (δ ~165–175 ppm) and ketone (δ ~200–220 ppm) groups. Confirm molecular structure via H and C peak splitting patterns .
- IR Spectroscopy: Identify ketone (C=O stretch ~1700–1750 cm) and ester (C-O stretch ~1100–1250 cm) functional groups .
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns .
Q. How should researchers design a baseline synthesis protocol for this compound?
Answer:
- Reagent Selection: Use diethyl oxalate and pentadecanedioic acid with acid catalysis (e.g., HSO) under reflux .
- Reaction Monitoring: Track esterification progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy .
- Purification: Employ fractional distillation or column chromatography to isolate the product, followed by recrystallization for purity ≥95% .
Advanced Research Questions
Q. How can discrepancies in reported reaction yields for this compound synthesis be resolved?
Answer:
- Variable Control: Standardize catalyst purity, reaction temperature (±2°C), and stirring rates to reduce batch-to-batch variability .
- Statistical Analysis: Apply ANOVA or multivariate regression to identify significant factors (e.g., solvent polarity, reaction time) affecting yield .
- Reproducibility Testing: Replicate experiments across multiple labs to isolate equipment- or operator-dependent errors .
Q. What methodologies are recommended for studying the thermal degradation kinetics of this compound?
Answer:
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating (e.g., 5°C/min in N) to determine decomposition onset (~200–250°C) .
- Kinetic Modeling: Use the Flynn-Wall-Ozawa method to calculate activation energy () and pre-exponential factors from TGA data .
- Byproduct Identification: Pair gas chromatography-mass spectrometry (GC-MS) with TGA to identify volatile degradation products .
Q. How can researchers optimize solvent systems for crystallizing this compound with minimal impurity carryover?
Answer:
- Solvent Screening: Test binary mixtures (e.g., ethanol/water, acetone/hexane) to balance solubility and polarity gradients .
- Crystallization Kinetics: Monitor nucleation rates via turbidity measurements and adjust cooling rates to favor large crystal growth .
- Purity Validation: Use differential scanning calorimetry (DSC) to detect melting point depression caused by impurities .
Q. What strategies address contradictions in mechanistic studies of this compound’s reactivity under basic conditions?
Answer:
- Isotopic Labeling: Use O-labeled reagents to trace oxygen migration during hydrolysis or keto-enol tautomerism .
- Computational Modeling: Perform DFT calculations to compare energy barriers for competing pathways (e.g., nucleophilic attack vs. base-mediated elimination) .
- In-situ Spectroscopy: Employ Raman or UV-Vis spectroscopy to capture intermediate species in real-time .
Methodological Considerations
Q. How should raw data from this compound experiments be processed to ensure reproducibility?
Answer:
- Data Normalization: Calibrate instruments (e.g., NMR, HPLC) with certified reference standards before each experiment .
- Error Reporting: Include standard deviations for triplicate measurements and document outlier exclusion criteria .
- Metadata Annotation: Record ambient conditions (humidity, temperature) and reagent lot numbers in lab notebooks .
Q. What ethical and procedural guidelines apply to studies involving this compound in biomedical research?
Answer:
- Toxicity Screening: Conduct in vitro cytotoxicity assays (e.g., MTT tests on human cell lines) before in vivo applications .
- Regulatory Compliance: Follow OECD guidelines for chemical safety assessment and submit protocols to institutional review boards (IRBs) .
- Data Transparency: Publish negative results and methodological limitations to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
